molecular formula C14H11NO3 B133755 6-Benzyloxy-2-benzoxazolinone CAS No. 158822-84-5

6-Benzyloxy-2-benzoxazolinone

Cat. No.: B133755
CAS No.: 158822-84-5
M. Wt: 241.24 g/mol
InChI Key: JVUPJESJQYCFOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Benzyloxy-2-benzoxazolinone can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenol with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-2-benzoxazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

6-Benzyloxy-2-benzoxazolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyloxy-2-benzoxazolinone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyloxy-2-benzoxazolinone is unique due to its benzyloxy group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

6-Benzyloxy-2-benzoxazolinone (C14H11NO3) is a heterocyclic compound that has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C14H11NO3
  • Molecular Weight : 241.24 g/mol

This compound interacts with specific molecular targets, potentially acting as both an inhibitor and an activator in various biological processes. Similar compounds have been noted for their interaction with auxin-binding proteins, which are crucial in plant growth regulation. The compound has shown to inhibit auxin-induced growth, indicating its role in modulating plant hormones.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of benzoxazolinones possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 250 to 7.81 µg/ml .

Pathogen MIC (µg/ml) Activity
Escherichia coli15Moderate sensitivity
Staphylococcus aureus30Moderate resistance
Candida albicans7.81High sensitivity

Inhibition of Plant Growth

In agricultural studies, this compound has been shown to inhibit the growth of Cuscuta species, a parasitic plant. The compound's effectiveness was evaluated through in vitro assays, revealing significant growth inhibition at concentrations as low as 0.5 mM .

Study on Antimicrobial Efficacy

In a comparative study involving various benzoxazolinone derivatives, this compound was highlighted for its superior antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis and function .

Agricultural Application

Another study focused on the effect of benzoxazolinones on parasitic plants, specifically assessing their potential as herbicides. Results indicated that this compound significantly reduced the viability of Cuscuta seedlings, suggesting its utility in agricultural pest management strategies .

Safety and Toxicology

While this compound shows promising biological activity, it is classified as an eye irritant (Category 2). Further studies are needed to fully understand its safety profile and potential toxicological effects in vivo.

Properties

IUPAC Name

6-phenylmethoxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14-15-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUPJESJQYCFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584666
Record name 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158822-84-5
Record name 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyloxy-2-benzoxazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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